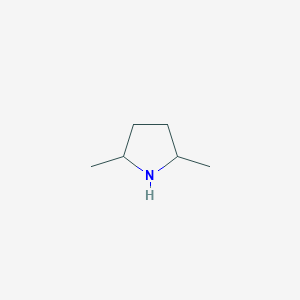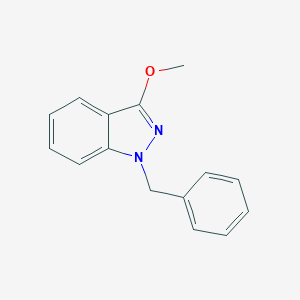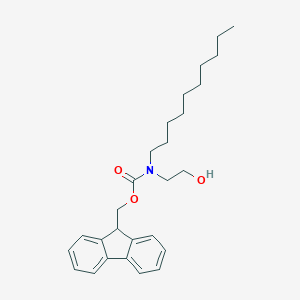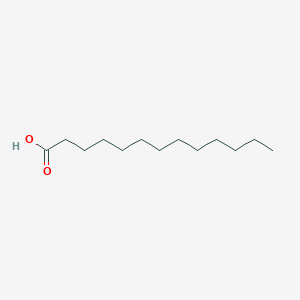![molecular formula C7H14N2 B123427 Octahydro-1H-cyclopenta[b]pyrazine CAS No. 154393-81-4](/img/structure/B123427.png)
Octahydro-1H-cyclopenta[b]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydro-1H-cyclopenta[b]pyrazine, also known as tetrahydropyrazine, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This cyclic organic compound is a heterocyclic amine that contains a pyrazine ring and is commonly used in pharmaceutical and chemical industries.
Mécanisme D'action
The mechanism of action of Octahydro-1H-cyclopenta[b]pyrazine is still not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been shown to have anxiolytic and sedative effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are associated with various diseases such as Alzheimer's disease, Parkinson's disease, and cardiovascular disease. It has also been shown to have neuroprotective effects and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Octahydro-1H-cyclopenta[b]pyrazine is its versatility in laboratory experiments. It can be easily synthesized and used as a building block for the synthesis of various drugs and compounds. However, its limitations include its low solubility in non-polar solvents and its potential toxicity at high doses.
Orientations Futures
There are various future directions for research on Octahydro-1H-cyclopenta[b]pyrazine. One direction is to further investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as an anticancer agent. Additionally, research can focus on improving its solubility and reducing its potential toxicity.
Conclusion
In conclusion, this compound is a versatile compound that has gained significant attention in the scientific community due to its unique properties and potential applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations.
Méthodes De Synthèse
The synthesis of Octahydro-1H-cyclopenta[b]pyrazine can be achieved through various methods, including the reaction of 1,2-diaminocyclopentane with formaldehyde in the presence of a catalyst, or the reaction of 1,2-diaminocyclopentane with acetaldehyde in the presence of a reducing agent. Another method involves the reaction of 1,2-diaminocyclopentane with maleic anhydride in the presence of a catalyst. The product of these reactions is a white crystalline solid that is soluble in water and polar solvents.
Applications De Recherche Scientifique
Octahydro-1H-cyclopenta[b]pyrazine has been extensively studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. In the pharmaceutical industry, it is used as a building block for the synthesis of various drugs, including antipsychotic agents, antidepressants, and anti-inflammatory agents. It has also been shown to have antimicrobial, antifungal, and antiviral properties.
Propriétés
IUPAC Name |
2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-2-6-7(3-1)9-5-4-8-6/h6-9H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWGVEJBTWMJEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)NCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Disodium;2-[[4-[2-(1,3-benzothiazol-2-yl)-3-[4-[4-[3-(1,3-benzothiazol-2-yl)-5-[4-[bis(2-sulfonatoethyl)carbamoyl]phenyl]tetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]tetrazol-3-ium-5-yl]benzoyl]-(2-sulfonatoethyl)amino]ethanesulfonate](/img/structure/B123357.png)





![6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine](/img/structure/B123380.png)
